1-Cyclohexyl-2,2-dimethyl-1-propanol 1-Cyclohexyl-2,2-dimethyl-1-propanol
Brand Name: Vulcanchem
CAS No.: 62039-14-9
VCID: VC2402377
InChI: InChI=1S/C11H22O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h9-10,12H,4-8H2,1-3H3
SMILES: CC(C)(C)C(C1CCCCC1)O
Molecular Formula: C11H22O
Molecular Weight: 170.29 g/mol

1-Cyclohexyl-2,2-dimethyl-1-propanol

CAS No.: 62039-14-9

Cat. No.: VC2402377

Molecular Formula: C11H22O

Molecular Weight: 170.29 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-2,2-dimethyl-1-propanol - 62039-14-9

Specification

CAS No. 62039-14-9
Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
IUPAC Name 1-cyclohexyl-2,2-dimethylpropan-1-ol
Standard InChI InChI=1S/C11H22O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h9-10,12H,4-8H2,1-3H3
Standard InChI Key SHNBWIOMPFKTMH-UHFFFAOYSA-N
SMILES CC(C)(C)C(C1CCCCC1)O
Canonical SMILES CC(C)(C)C(C1CCCCC1)O

Introduction

Structural Characteristics and Basic Properties

1-Cyclohexyl-2,2-dimethyl-1-propanol is an organic tertiary alcohol with the molecular formula C₁₁H₂₂O and a molecular weight of 170.29 g/mol . The compound features a cyclohexyl group attached to a propanol backbone with two methyl groups substituted at the second carbon position, creating a tertiary alcohol structure. This unique configuration contributes to its chemical reactivity and applications.

The structural architecture of this compound includes multiple identifiers that facilitate its recognition in chemical databases:

Table 1: Identifiers and Basic Properties

PropertyValue
IUPAC Name1-cyclohexyl-2,2-dimethylpropan-1-ol
CAS Numbers62039-14-9, 15972-13-1
Molecular FormulaC₁₁H₂₂O
Molecular Weight170.29 g/mol
InChIInChI=1S/C11H22O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h9-10,12H,4-8H2,1-3H3
InChIKeySHNBWIOMPFKTMH-UHFFFAOYSA-N
SMILESCC(C)(C)C(C1CCCCC1)O
European Community (EC) Number844-845-0

The compound's structure features a hydroxyl group that can participate in hydrogen bonding, making it soluble in polar organic solvents while its cyclohexyl and dimethyl groups contribute to hydrophobic interactions.

Synthesis and Preparation Methods

Several synthetic routes exist for the preparation of 1-Cyclohexyl-2,2-dimethyl-1-propanol, with reduction reactions being the most common approach. The compound can be synthesized through various methods depending on the starting materials and desired purity.

Reduction of Corresponding Ketone

A primary synthetic route involves the reduction of 1-cyclohexyl-2,2-dimethyl-1-propanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions. The process can be represented as:

1-cyclohexyl-2,2-dimethyl-1-propanone + NaBH₄ → 1-Cyclohexyl-2,2-dimethyl-1-propanol

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Alternative Synthesis Routes

Alternative methods include the reaction of cyclohexylmagnesium bromide with pivaldehyde (2,2-dimethylpropanal), followed by workup procedures to isolate the alcohol product . This Grignard reaction offers another viable route for laboratory-scale synthesis.

Chemical Reactivity

1-Cyclohexyl-2,2-dimethyl-1-propanol demonstrates reactivity patterns typical of tertiary alcohols, participating in various chemical transformations that make it valuable in organic synthesis.

Oxidation Reactions

The compound can undergo oxidation to form 1-cyclohexyl-2,2-dimethyl-1-propanone (CAS: 15963-60-7) using oxidizing agents such as chromium trioxide (CrO₃) in acetic acid or potassium permanganate (KMnO₄) in an alkaline medium . The oxidation reaction converts the hydroxyl group to a carbonyl functionality.

Substitution Reactions

The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form the corresponding chloride derivative. These substitution reactions typically require the presence of a base like pyridine to neutralize the acid generated during the reaction.

Dehydration Reactions

Under acidic conditions with heating, 1-Cyclohexyl-2,2-dimethyl-1-propanol can undergo dehydration to form alkenes. The reaction may yield different isomeric products depending on the specific conditions and catalysts employed.

Table 2: Common Chemical Reactions of 1-Cyclohexyl-2,2-dimethyl-1-propanol

Reaction TypeReagentsConditionsMajor Products
OxidationCrO₃, KMnO₄Acetic acid or alkaline medium1-Cyclohexyl-2,2-dimethyl-1-propanone
ReductionNaBH₄, LiAlH₄THF, controlled temperature1-Cyclohexyl-2,2-dimethyl-1-propanol
SubstitutionSOCl₂Pyridine base1-Cyclohexyl-2,2-dimethyl-1-propyl chloride
DehydrationH₂SO₄, H₃PO₄HeatVarious alkene products

Applications in Scientific Research

The unique structural features of 1-Cyclohexyl-2,2-dimethyl-1-propanol make it valuable in multiple scientific disciplines and research applications.

Chemistry Applications

In organic chemistry, 1-Cyclohexyl-2,2-dimethyl-1-propanol serves as an intermediate in synthesizing various organic compounds and as a reagent in organic reactions. Its hydroxyl group provides a reaction site for further transformations, making it useful in multi-step syntheses of more complex molecules.

Biological Applications

The compound is studied for its potential biological activities and interactions with biomolecules. The hydroxyl group facilitates hydrogen bonding and hydrophobic interactions with enzymes and receptors, potentially modulating biological pathways and influencing various physiological processes such as metabolism and cell signaling.

Recent cytotoxicity studies have investigated the effects of this compound on cancer cell lines. One notable study evaluated its efficacy against MCF-7 breast cancer cells, revealing moderate cytotoxicity while showing minimal effects on normal L929 cell lines, suggesting a selective action towards cancerous cells.

Table 3: Cytotoxicity Data for 1-Cyclohexyl-2,2-dimethyl-1-propanol

Cell LineIC50 (µg/mL)Toxicity to Normal Cells
MCF-7440.82Low
L929>1000Minimal

Industrial Applications

In industry, 1-Cyclohexyl-2,2-dimethyl-1-propanol is utilized in the production of specialty chemicals and as a solvent in certain industrial processes. It can be used to manufacture perfume extracts, Eau de Parfums, Eau de Toilettes, shaving waters, and Eau de Colognes. The compound can also be found in pre-shave products, splash colognes, and scented refreshing wipes, as well as being used to perfume acidic, alkaline, and neutral detergents, such as floor cleaners, window glass cleaners, dishwashing detergents, and bath and sanitary cleaners.

EndpointOutcome
PersistenceNot persistent
BioaccumulationLow potential
Degradation RateModerate

Analytical Methods and Identification

Several analytical techniques are employed for the identification and quantification of 1-Cyclohexyl-2,2-dimethyl-1-propanol in various matrices.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used for structural elucidation and confirmation of the compound's identity . The hydroxyl group and the cyclohexyl ring give characteristic signals that facilitate identification.

Chromatographic Techniques

Comparison with Similar Compounds

1-Cyclohexyl-2,2-dimethyl-1-propanol belongs to a family of structurally related compounds that share similar features but differ in specific functional groups or arrangements.

Structural Analogues

Table 5: Comparison of 1-Cyclohexyl-2,2-dimethyl-1-propanol with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
1-Cyclohexyl-2,2-dimethyl-1-propanolC₁₁H₂₂O170.29Reference compound
1-Cyclohexyl-2,2-dimethyl-1-propanoneC₁₁H₂₀O168.28Ketone instead of alcohol
2,2-Dimethyl-1-propanolC₅H₁₂O88.15Lacks cyclohexyl group
CyclohexanolC₆H₁₂O100.16Lacks dimethylpropanol portion
1-Cyclohexyl-2-methyl-2-propanolC₁₀H₂₀O156.26Different position of hydroxyl group

The uniqueness of 1-Cyclohexyl-2,2-dimethyl-1-propanol lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable for various applications .

Research Applications and Future Directions

Ongoing research continues to explore the potential applications of 1-Cyclohexyl-2,2-dimethyl-1-propanol in various fields.

Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of this compound as a precursor in drug development. Its structural characteristics make it a candidate for synthesizing compounds with enhanced biological activities. The selective cytotoxicity observed against cancer cell lines suggests potential applications in anticancer research.

Materials Science

The compound's unique structural features may provide opportunities for its use in materials science applications, including as a component in specialty polymers or as a modifying agent in material formulations.

Green Chemistry

Future research may focus on developing more environmentally friendly synthesis methods for 1-Cyclohexyl-2,2-dimethyl-1-propanol, aligning with green chemistry principles to reduce the environmental impact of its production and use .

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